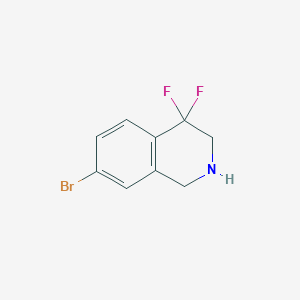![molecular formula C10H20O3Si B15093510 Bicyclo[2.2.1]heptan-2-yltrimethoxysilane](/img/structure/B15093510.png)
Bicyclo[2.2.1]heptan-2-yltrimethoxysilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(triMethoxysilyl)-bicyclo[2,2,1]heptane is an organosilicon compound characterized by the presence of a bicyclic heptane structure bonded to a trimethoxysilyl group. This compound is notable for its unique structural features, which make it a valuable component in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(triMethoxysilyl)-bicyclo[2,2,1]heptane typically involves the reaction of bicyclo[2,2,1]heptane derivatives with trimethoxysilane. One common method includes the use of a silicon powder-nano-copper catalyst mixture in a fixed bed reactor . The reaction conditions often involve moderate temperatures and the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 2-(triMethoxysilyl)-bicyclo[2,2,1]heptane can be achieved through a similar process, scaled up to accommodate larger quantities. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(triMethoxysilyl)-bicyclo[2,2,1]heptane undergoes various chemical reactions, including:
Hydrolysis: The trimethoxysilyl group can be hydrolyzed to form silanol groups.
Condensation: Silanol groups can further condense to form siloxane bonds.
Substitution: The compound can participate in substitution reactions where the methoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include water for hydrolysis, acids or bases for catalyzing condensation reactions, and various nucleophiles for substitution reactions. Typical conditions involve ambient to moderate temperatures and controlled pH levels .
Major Products Formed
The major products formed from these reactions include silanol derivatives, siloxane polymers, and various substituted organosilicon compounds .
Applications De Recherche Scientifique
2-(triMethoxysilyl)-bicyclo[2,2,1]heptane has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(triMethoxysilyl)-bicyclo[2,2,1]heptane involves the hydrolysis of the trimethoxysilyl group to form silanol groups, which can then undergo condensation to form siloxane bonds. These reactions enable the compound to form stable, cross-linked networks that enhance the mechanical and chemical properties of the materials it is incorporated into . The molecular targets and pathways involved include the interaction with hydroxyl groups on surfaces and the formation of covalent bonds with various substrates .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethoxy[2-(7-oxabicyclo[4.1.0]hept-3-yl)ethyl]silane: This compound shares a similar bicyclic structure and trimethoxysilyl group but differs in the presence of an oxabicyclo moiety.
(3-Glycidyloxypropyl)trimethoxysilane: Another similar compound, which contains a glycidyloxypropyl group instead of the bicyclic heptane structure.
Uniqueness
2-(triMethoxysilyl)-bicyclo[2,2,1]heptane is unique due to its bicyclic heptane structure, which imparts distinct steric and electronic properties. These features make it particularly useful in applications requiring enhanced stability and reactivity compared to other organosilicon compounds .
Propriétés
Formule moléculaire |
C10H20O3Si |
|---|---|
Poids moléculaire |
216.35 g/mol |
Nom IUPAC |
2-bicyclo[2.2.1]heptanyl(trimethoxy)silane |
InChI |
InChI=1S/C10H20O3Si/c1-11-14(12-2,13-3)10-7-8-4-5-9(10)6-8/h8-10H,4-7H2,1-3H3 |
Clé InChI |
AWBUQVOEDRVWSF-UHFFFAOYSA-N |
SMILES canonique |
CO[Si](C1CC2CCC1C2)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


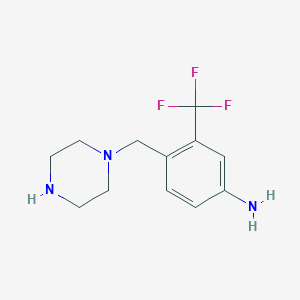
![Sodium;chromium(3+);5-nitro-2-oxido-3-[(2-oxidonaphthalen-1-yl)diazenyl]benzenesulfonate;1-[(4-nitro-2-oxidophenyl)diazenyl]naphthalen-2-olate](/img/structure/B15093440.png)
![2-[(2-Acetamido-3-phenylpropanoyl)amino]-6-aminohexanoic acid](/img/structure/B15093445.png)
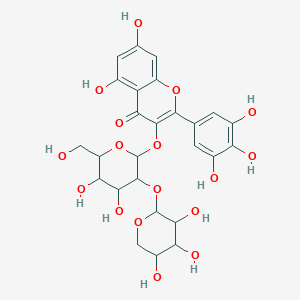
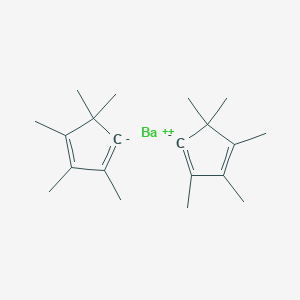
![Methyl 5-amino-2-[[1-[2-[[4-amino-2-[[3-hydroxy-2-[[2-[[3-(4-hydroxyphenyl)-2-[[2-(2-sulfanylidenecyclohexyl)acetyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]butanoyl]amino]-4-oxobutanoyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]pentanoate](/img/structure/B15093464.png)


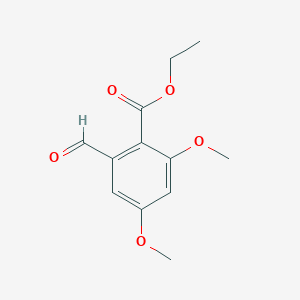
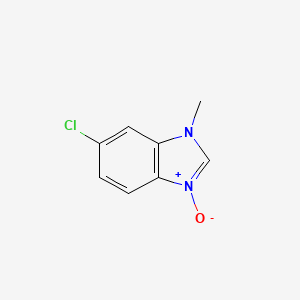
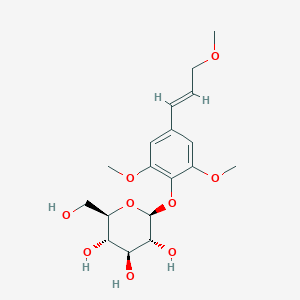
![2-Pyridinepropanoic acid, beta-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (betaS)-](/img/structure/B15093502.png)

